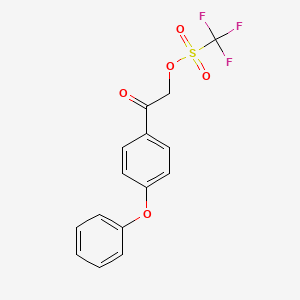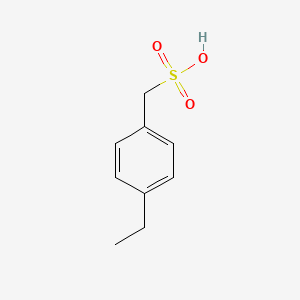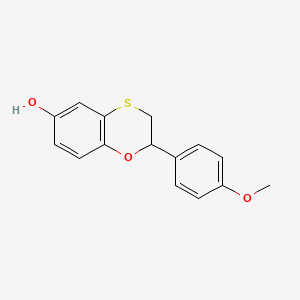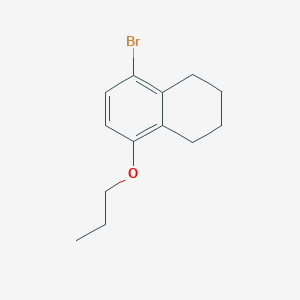
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H17BrO It is a derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom at the 5th position and a propoxy group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 8-propoxy-1,2,3,4-tetrahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
化学反应分析
Types of Reactions
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 5-hydroxy-8-propoxy-1,2,3,4-tetrahydronaphthalene or 5-alkoxy-8-propoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of 5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalenone or this compound carboxylic acid.
Reduction: Formation of 8-propoxy-1,2,3,4-tetrahydronaphthalene.
科学研究应用
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery. It may serve as a template for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the propoxy group at the 8th position, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
820238-20-8 |
|---|---|
分子式 |
C13H17BrO |
分子量 |
269.18 g/mol |
IUPAC 名称 |
5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H17BrO/c1-2-9-15-13-8-7-12(14)10-5-3-4-6-11(10)13/h7-8H,2-6,9H2,1H3 |
InChI 键 |
USAOGBGIPFXJAY-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2CCCCC2=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
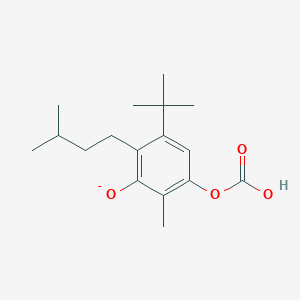
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
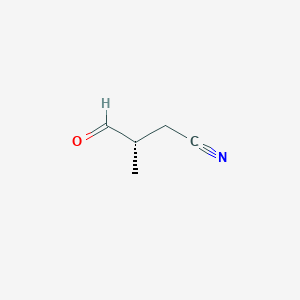
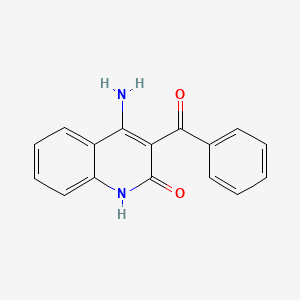
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
